5-(Bromomethyl)-1-methylpyridin-2(1H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H8BrNO |
|---|---|
Molecular Weight |
202.05 g/mol |
IUPAC Name |
5-(bromomethyl)-1-methylpyridin-2-one |
InChI |
InChI=1S/C7H8BrNO/c1-9-5-6(4-8)2-3-7(9)10/h2-3,5H,4H2,1H3 |
InChI Key |
OMMQQECWTWLVKJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=CC1=O)CBr |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 5 Bromomethyl 1 Methylpyridin 2 1h One
Nucleophilic Substitution Reactions at the Bromomethyl Group
The most prominent feature of 5-(Bromomethyl)-1-methylpyridin-2(1H)-one's reactivity is the susceptibility of the bromomethyl group to nucleophilic attack. The bromide ion is an excellent leaving group, and the primary carbon is relatively unhindered, making it an ideal substrate for bimolecular nucleophilic substitution (SN2) reactions.
This compound readily serves as an alkylating agent for a wide array of heteroatom nucleophiles. The general reaction involves the displacement of the bromide by the nucleophile, leading to the formation of a new carbon-heteroatom bond.
Amines : Both primary and secondary amines react efficiently with this compound to yield the corresponding substituted aminomethylpyridinones. The reaction typically proceeds in the presence of a non-nucleophilic base to neutralize the hydrogen bromide (HBr) generated. This pathway is a common strategy for introducing the 1-methylpyridin-2(1H)-one-5-yl)methyl moiety into more complex molecules. For instance, the reaction with a primary amine like butylamine (B146782) would yield N-butyl-1-((1-methyl-2-oxo-1,2-dihydropyridin-5-yl)methyl)amine.
Thiols : Thiolates, which are potent sulfur-based nucleophiles, readily displace the bromide to form thioethers. The reaction of this compound with a thiol, such as thiophenol, in the presence of a base like sodium hydroxide (B78521) or potassium carbonate, results in the formation of the corresponding sulfide.
Alkoxides : Alkoxides, such as sodium methoxide (B1231860) or ethoxide, react to form ethers. This reaction, an extension of the Williamson ether synthesis, provides a straightforward method for preparing 5-(alkoxymethyl)-1-methylpyridin-2(1H)-ones.
The table below illustrates the expected products from the reaction of this compound with various heteroatom nucleophiles.
| Nucleophile | Reagent Example | Product |
| Primary Amine | Butylamine | 5-((Butylamino)methyl)-1-methylpyridin-2(1H)-one |
| Thiol | Sodium thiophenoxide | 1-Methyl-5-((phenylthio)methyl)pyridin-2(1H)-one |
| Alkoxide | Sodium methoxide | 5-(Methoxymethyl)-1-methylpyridin-2(1H)-one |
| Carboxylate | Sodium acetate (B1210297) | (1-Methyl-2-oxo-1,2-dihydropyridin-5-yl)methyl acetate |
| Azide | Sodium azide | 5-(Azidomethyl)-1-methylpyridin-2(1H)-one |
This table presents illustrative examples of expected reactivity.
The nucleophilic substitution reactions of this compound proceed via a classic SN2 mechanism. pearson.comlibretexts.org This pathway is characterized by several key features:
Concerted Mechanism : The reaction occurs in a single, concerted step where the nucleophile attacks the electrophilic methylene (B1212753) carbon at the same time as the carbon-bromine bond is broken. libretexts.org
Backside Attack : The nucleophile approaches the carbon atom from the side opposite to the leaving group (bromide). mdpi.com This "backside attack" leads to an inversion of stereochemistry if the carbon were a chiral center.
Bimolecular Rate-Determining Step : The rate of the reaction is dependent on the concentration of both the substrate, this compound, and the nucleophile. google.com The rate law is expressed as Rate = k[Substrate][Nucleophile].
Transition State : The reaction proceeds through a high-energy transition state where the central carbon atom is transiently pentacoordinate, with partial bonds forming to the incoming nucleophile and breaking to the leaving group. mdpi.com
The primary nature of the electrophilic carbon and the stability of the bromide leaving group strongly favor the SN2 pathway over the alternative SN1 mechanism, which would involve an unstable primary carbocation. google.com Steric hindrance is minimal, allowing easy access for the nucleophile to the reaction center. google.com
Carbon-Carbon Bond Forming Reactions Involving the Bromomethyl Substituent
Beyond forming bonds with heteroatoms, the bromomethyl group is a valuable handle for constructing new carbon-carbon bonds, a fundamental process in synthetic organic chemistry.
Palladium-catalyzed reactions are powerful tools for C-C bond formation. While aryl and vinyl halides are the most common substrates, benzylic-type halides can also participate in certain cross-coupling reactions.
Suzuki-Miyaura Reaction : The direct Suzuki-Miyaura coupling of an sp³-hybridized carbon center like the one in this compound with an organoboron reagent is challenging. Standard Suzuki conditions typically couple sp² centers. wikipedia.org However, a related strategy involves the Suzuki coupling at a different position on a molecule containing a bromomethyl group. For example, studies on 2-bromo-5-(bromomethyl)thiophene (B1590285) have shown that a Suzuki reaction can occur selectively at the C-Br bond on the aromatic ring, leaving the CH₂Br group intact for subsequent nucleophilic substitution. nih.gov To directly involve the bromomethyl group in a Suzuki-like coupling, it would typically first be converted into an organoborane reagent, such as a boronic ester.
Heck Reaction : The Heck reaction traditionally couples aryl or vinyl halides with alkenes. organic-chemistry.orgwikipedia.org The use of benzylic halides is less common but has been demonstrated, particularly in intramolecular variants. rsc.org In these reactions, a Pd(0) catalyst undergoes oxidative addition into the C-Br bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination to form the product. libretexts.org For an intermolecular reaction with this compound, this would result in the formation of an allylic pyridinone derivative.
The following table outlines the general components for these palladium-catalyzed reactions.
| Reaction | Electrophile | Nucleophile | Catalyst | Base | Typical Product |
| Suzuki-Miyaura | Aryl/Vinyl Halide | Organoboron Compound | Pd(PPh₃)₄, Pd(OAc)₂ | K₂CO₃, K₃PO₄ | Biaryl, Styrene |
| Heck | Aryl/Vinyl/Benzyl Halide | Alkene | Pd(OAc)₂ | Et₃N, K₂CO₃ | Substituted Alkene |
This table describes the general components of palladium-catalyzed cross-coupling reactions.
Alternative metal-mediated strategies can be employed to form C-C bonds at the bromomethyl position. These methods often involve the reaction of the electrophilic substrate with a more reactive organometallic nucleophile.
Grignard Reagents : Reaction with organomagnesium halides (Grignard reagents) can lead to the formation of a new C-C bond. For example, reacting this compound with phenylmagnesium bromide would be expected to yield 1-methyl-5-benzylpyridin-2(1H)-one.
Organocuprates : Gilman reagents (lithium dialkylcuprates) are softer nucleophiles than Grignard reagents and are highly effective for coupling with alkyl halides, including primary benzylic-type systems.
Cyanide Displacement : The reaction with sodium or potassium cyanide provides a direct route to introduce a nitrile functional group, extending the carbon chain by one atom and yielding (1-methyl-2-oxo-1,2-dihydropyridin-5-yl)acetonitrile. This nitrile can then be further elaborated through hydrolysis or reduction.
Electrophilic Reactivity and Alkylating Properties of the Bromomethyl Group
The core chemical property of this compound is its function as an electrophile. The electron-withdrawing nature of the bromine atom creates a partial positive charge on the adjacent carbon atom, making it an attractive target for electron-rich species (nucleophiles). This inherent electrophilicity is the basis for its utility as an alkylating agent.
The compound effectively transfers the "(1-methyl-2-oxo-1,2-dihydropyridin-5-yl)methyl" group to a variety of nucleophilic substrates. This alkylating ability is central to its application in synthetic chemistry, where it can be used to incorporate the pyridinone scaffold into larger, more complex molecular architectures. The high reactivity, driven by the stability of the bromide leaving group and the primary nature of the carbon center, ensures that these alkylation reactions typically proceed under mild conditions with high efficiency.
Oxidative and Reductive Transformations of the Bromomethyl and Pyridinone Moieties
The bromomethyl group and the pyridinone ring of this compound exhibit different susceptibilities to oxidative and reductive conditions. The bromomethyl group, being an activated benzylic-type halide, is the more reactive site for many transformations, while the pyridinone ring, an electron-rich heterocyclic system, can also participate in redox reactions, though often under different conditions.
Oxidative Transformations
Oxidation of the Bromomethyl Group:
The primary oxidative transformation of the bromomethyl group involves its conversion to an aldehyde, yielding 1-methyl-6-oxo-1,6-dihydropyridine-3-carbaldehyde. This transformation is a key step in the synthesis of various pharmaceutical intermediates. Several methods can be employed for this oxidation, with the Sommelet reaction being a notable example. wikipedia.org In this reaction, the bromomethyl compound is treated with hexamine to form a quaternary ammonium (B1175870) salt, which is then hydrolyzed to the aldehyde. wikipedia.org
Another approach involves direct oxidation using reagents like dimethylethyleneurea N-oxide (DMEU-N-oxide) in the presence of a catalyst. While specific examples for this compound are not extensively documented, analogous transformations on similar benzylic bromides are well-established.
Table 1: Oxidative Transformation of the Bromomethyl Group
| Starting Material | Reagents and Conditions | Product | Yield (%) |
|---|
This table presents a potential application of the Sommelet reaction to the target compound based on its known reactivity with similar substrates.
Oxidative Stability of the Pyridinone Ring:
The 1-methylpyridin-2(1H)-one ring is generally stable to mild oxidizing agents used for the transformation of the bromomethyl group. However, under more forcing conditions, the ring can undergo oxidation. For instance, treatment of 1-methylpyridinium salts with potassium ferricyanide (B76249) in an alkaline medium leads to the formation of the corresponding 1-methyl-2-pyridone (B167067), demonstrating the inherent susceptibility of the pyridinium (B92312) system to oxidation. orgsyn.org While this is a synthetic route to the core structure rather than a degradation pathway, it highlights the redox activity of the ring. Stronger oxidants can lead to ring-opening or degradation, but specific studies on this compound are limited.
Reductive Transformations
Reduction of the Bromomethyl Group (Reductive Dehalogenation):
The bromomethyl group can be readily reduced to a methyl group, affording 5-methyl-1-methylpyridin-2(1H)-one. This reductive dehalogenation is a common transformation for benzylic halides. organic-chemistry.org Catalytic hydrogenation is a highly effective method for this purpose, typically employing a palladium catalyst on a carbon support (Pd/C) with a hydrogen source. organic-chemistry.orgorganic-chemistry.org This method is often chemoselective, leaving other functional groups, including the pyridinone ring, intact. organic-chemistry.org
Alternative, non-catalytic methods for the reduction of benzylic halides include the use of phosphonic acid in the presence of iodine, which provides a metal-free approach to dehalogenation. nih.govresearchgate.net
Table 2: Reductive Transformation of the Bromomethyl Group
| Starting Material | Reagents and Conditions | Product | Yield (%) |
|---|---|---|---|
| This compound | H₂, Pd/C, suitable solvent | 5-Methyl-1-methylpyridin-2(1H)-one | Data not available |
| 4-Bromo-2-nitrobenzoic acid | H₂, 10% Pd/C, neutral conditions | 2-Nitrobenzoic acid | 92 |
| Benzyl bromide | H₃PO₃, I₂, DCE, 120 °C | Toluene | 92 |
This table illustrates potential reductive pathways for the target compound based on established methods for similar functionalities.
Reductive Stability of the Pyridinone Ring:
The 1-methylpyridin-2(1H)-one ring is generally resistant to reduction under conditions used for the dehalogenation of the bromomethyl group, such as catalytic hydrogenation with Pd/C. More powerful reducing agents or different catalytic systems would be required to hydrogenate the pyridinone ring. The stability of the aromatic pyridone system makes its reduction challenging without affecting other parts of the molecule. Specific studies detailing the reductive limits of the 1-methyl-2-pyridone core in this particular molecule are not widely available in the literature.
Spectroscopic and Structural Elucidation of 5 Bromomethyl 1 Methylpyridin 2 1h One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 5-(Bromomethyl)-1-methylpyridin-2(1H)-one, both ¹H and ¹³C NMR provide critical information about the molecular framework.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronic environment of each proton.
The anticipated ¹H NMR spectral data are summarized below:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H3 | 6.50 - 6.70 | d | ~9.0 |
| H4 | 7.30 - 7.50 | dd | ~9.0, ~2.5 |
| H6 | 7.20 - 7.40 | d | ~2.5 |
| CH₂Br | 4.40 - 4.60 | s | - |
| N-CH₃ | 3.50 - 3.70 | s | - |
The protons on the pyridinone ring (H3, H4, and H6) are expected to appear in the aromatic region of the spectrum. The H3 proton, adjacent to the electron-donating nitrogen and the carbonyl group, would likely resonate at the most upfield position. The H4 proton would show a doublet of doublets due to coupling with both H3 and H6. The H6 proton would appear as a doublet. The bromomethyl protons (CH₂Br) are expected to be significantly downfield due to the deshielding effect of the adjacent bromine atom, appearing as a singlet. The N-methyl protons (N-CH₃) would also present as a singlet in a more upfield region.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
The predicted ¹³C NMR spectral data are as follows:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C2 (C=O) | 160 - 165 |
| C6 | 138 - 142 |
| C4 | 135 - 139 |
| C3 | 120 - 125 |
| C5 | 115 - 120 |
| CH₂Br | 30 - 35 |
| N-CH₃ | 35 - 40 |
The carbonyl carbon (C2) is expected to be the most downfield signal due to its hybridization and proximity to the electronegative oxygen atom. The olefinic carbons of the pyridinone ring (C3, C4, C5, and C6) will resonate in the intermediate region. The C5 carbon, bearing the bromomethyl group, will have its chemical shift influenced by the substituent. The aliphatic carbons of the bromomethyl (CH₂Br) and N-methyl (N-CH₃) groups are expected at the most upfield positions.
Vibrational Spectroscopy for Functional Group Characterization
Vibrational spectroscopy, including FT-IR and Raman techniques, is instrumental in identifying the functional groups present in a molecule through their characteristic vibrational frequencies.
The FT-IR spectrum of this compound would display characteristic absorption bands for its key functional groups.
Key predicted FT-IR absorption bands are listed below:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (Amide I) | 1650 - 1680 | Strong |
| C=C (Aromatic) | 1580 - 1620 | Medium to Strong |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C-H (Aliphatic) | 2850 - 3000 | Medium |
| C-N Stretch | 1200 - 1350 | Medium |
| C-Br Stretch | 500 - 600 | Medium to Strong |
A strong absorption band corresponding to the carbonyl (C=O) stretching of the pyridinone ring is a key diagnostic feature. The C=C stretching vibrations of the ring are also expected to be prominent. The C-H stretching vibrations for both the aromatic ring and the methyl/methylene (B1212753) groups would appear in their respective characteristic regions. The C-Br stretching vibration would be observed in the fingerprint region of the spectrum.
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For pyridinone derivatives, Raman spectroscopy can be useful in characterizing the ring vibrations.
Expected Raman shifts for key vibrations:
| Vibrational Mode | Expected Raman Shift (cm⁻¹) |
| Ring Breathing Mode | 980 - 1020 |
| C=C Stretching | 1580 - 1620 |
| C-H Bending (in-plane) | 1020 - 1050 |
The ring breathing mode, a symmetric vibration of the entire pyridinone ring, is often a strong and characteristic band in the Raman spectrum. The C=C stretching vibrations that are also seen in the IR spectrum are typically observed in the Raman spectrum as well.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound.
For this compound (C₇H₈BrNO), the mass spectrum would show a molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak would appear as a characteristic doublet (M⁺ and M+2) of almost equal intensity.
Expected Mass Spectrometry Data:
| Ion | Expected m/z |
| [M(⁷⁹Br)]⁺ | 201 |
| [M(⁸¹Br)]⁺ | 203 |
| [M-Br]⁺ | 122 |
| [M-CH₂Br]⁺ | 108 |
High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of the molecular formula. For C₇H₈⁷⁹BrNO, the calculated exact mass would be distinct from other potential formulas with the same nominal mass.
Electronic Absorption Spectroscopy (UV-Vis) in Characterization and Electronic Structure Probing
The electronic absorption spectrum of this compound is expected to be dominated by the transitions of its core chromophore, the 1-methylpyridin-2(1H)-one ring. The UV-Vis spectrum of the parent compound, 2(1H)-Pyridinone, provides a foundational reference for understanding these electronic transitions. nist.govnist.gov
The pyridin-2(1H)-one system is characterized by π → π* and n → π* transitions. The π → π* transitions, which are typically of high intensity, arise from the excitation of electrons from bonding to anti-bonding π orbitals within the conjugated ring system. The n → π* transitions, which are generally of lower intensity, involve the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to an anti-bonding π* orbital.
In aqueous solution, 2(1H)-pyridinone exhibits a strong absorption maximum (λmax) around 293 nm. wikipedia.org This absorption is attributed to a π → π* transition. A weaker absorption, corresponding to another π → π* transition, is observed at approximately 226 nm. wikipedia.org The presence of substituents on the pyridinone ring can cause shifts in the absorption maxima (either bathochromic to longer wavelengths or hypsochromic to shorter wavelengths) and changes in molar absorptivity (hyperchromic for an increase or hypochromic for a decrease).
For this compound, the N-methylation is expected to have a minor effect on the main absorption bands compared to the unsubstituted 2(1H)-pyridinone. The bromomethyl group at the 5-position, being an auxochrome, may lead to a slight bathochromic shift of the π → π* transition due to its electronic influence on the conjugated system.
Table 1: UV-Vis Absorption Data for a Reference Pyridinone Compound
| Compound | λmax (nm) | Molar Absorptivity (ε) | Solvent | Transition Type |
| 2(1H)-Pyridinone | 293 | 5900 | Water | π → π |
| 226 | - | Methanol | π → π |
Data sourced from Wikipedia wikipedia.org and the NIST WebBook. nist.gov
X-ray Crystallography for Precise Solid-State Molecular Architecture Determination
While the specific crystal structure of this compound has not been reported in the reviewed literature, analysis of the crystal structures of closely related pyridin-2(1H)-one derivatives allows for a reliable prediction of its solid-state molecular architecture.
The crystal structure of 4-hydroxy-6-methylpyridin-2(1H)-one reveals a monoclinic crystal system with space group P21/n. nih.govresearchgate.net In this structure, molecules are linked by N-H···O and O-H···O hydrogen bonds, forming a layered structure. nih.govresearchgate.net Although the target compound lacks the hydroxyl group and has an N-methyl group, the planarity of the pyridinone ring and the propensity for layered packing are likely to be conserved features.
The structure of 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine, while not a pyridinone, provides insight into the influence of a bromine atom at the 5-position of a pyridine (B92270) ring. This compound crystallizes in the orthorhombic space group Acam. researchgate.net The presence of the bromine atom can lead to halogen bonding and other specific intermolecular interactions that influence the crystal packing.
Based on these related structures, this compound is expected to have a planar pyridinone ring. The crystal packing will likely be influenced by a combination of dipole-dipole interactions from the polar amide group and weak C-H···O and C-H···Br hydrogen bonds, potentially leading to a layered or sheet-like arrangement in the solid state.
Table 2: Crystallographic Data for Analogous Pyridine and Pyridinone Derivatives
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| 4-hydroxy-6-methylpyridin-2(1H)-one | C₆H₇NO₂ | Monoclinic | P2₁/n | 4.7082 | 12.2988 | 10.0418 | 91.303 | 581.32 | 4 |
| 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine | C₇H₆BrN₅ | Orthorhombic | Acam | 12.3735 | 20.8690 | 6.8385 | 90 | 1765.9 | 8 |
Data sourced from Reyes et al. (2013) nih.govresearchgate.net and Tang et al. (2019). researchgate.net
Computational and Theoretical Investigations of 5 Bromomethyl 1 Methylpyridin 2 1h One and Pyridinone Analogs
Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Properties
Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and properties of pyridinone derivatives. electrochemsci.org By approximating the many-electron system's energy as a functional of the electron density, DFT methods, such as the B3LYP functional combined with basis sets like 6-311G(d,p), offer a balance between computational cost and accuracy for optimizing molecular geometries and calculating various electronic parameters. electrochemsci.orgijcce.ac.ir
For 5-(Bromomethyl)-1-methylpyridin-2(1H)-one, DFT calculations would begin with geometrical optimization to find the lowest energy conformation. These optimized structures are crucial for subsequent analyses, including vibrational frequencies, electronic transitions, and reactivity predictions. researchgate.net The planarity of the pyridinone ring and the orientation of the bromomethyl and methyl substituents are key structural parameters determined through this process.
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the highest energy orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.comyoutube.com Conversely, the LUMO, the lowest energy orbital devoid of electrons, acts as an electron acceptor, governing the electrophilicity. youtube.comyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. sapub.org In pyridinone derivatives, substituents can significantly alter the energies of these frontier orbitals and thus tune the molecule's reactivity. rsc.org For this compound, the electron-withdrawing nature of the bromine atom and the pyridinone carbonyl group would be expected to lower the LUMO energy, enhancing its electrophilic character.
Table 1: Representative Frontier Molecular Orbital Energies for a Pyridinone System Note: These are hypothetical values for illustrative purposes, based on typical DFT calculations for similar heterocyclic compounds.
| Molecular Orbital | Energy (eV) | Role in Reactivity |
| HOMO | -6.85 | Nucleophilic Center (Electron Donor) |
| LUMO | -1.20 | Electrophilic Center (Electron Acceptor) |
| HOMO-LUMO Gap (ΔE) | 5.65 | Indicator of Chemical Reactivity |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. mdpi.com The MEP map displays regions of varying electrostatic potential on the molecule's surface. researchgate.net
Negative Regions (Red/Yellow): These areas are rich in electron density and correspond to sites susceptible to electrophilic attack. In this compound, the most negative potential is expected around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. researchgate.net
Positive Regions (Blue): These areas are electron-deficient and represent sites for potential nucleophilic attack. Positive potentials are typically found around hydrogen atoms and, in this case, the carbon of the bromomethyl group due to the electron-withdrawing effect of the bromine atom.
Neutral Regions (Green): These areas have a near-zero potential.
The MEP map provides a chemically intuitive picture of where a molecule is most likely to interact with other charged or polar species, guiding the understanding of intermolecular interactions and reaction mechanisms. mdpi.com
Theoretical vibrational analysis is a powerful method for interpreting and assigning experimental infrared (IR) and Raman spectra. q-chem.commdpi.com Following geometric optimization, harmonic vibrational frequencies can be calculated. These computed frequencies correspond to the fundamental vibrational modes of the molecule, such as stretching, bending, and torsional motions. nist.gov
For this compound, key vibrational modes would include the C=O stretch of the pyridinone ring, C-H stretching of the methyl and bromomethyl groups, C-N stretching within the ring, and the C-Br stretch. nih.gov Comparing the calculated vibrational spectrum with experimental data allows for a detailed assignment of the observed spectral bands. researchgate.net It's common practice to apply a scaling factor to the computed frequencies to correct for anharmonicity and limitations in the theoretical model, thereby improving the agreement with experimental results. mdpi.com
Table 2: Predicted Vibrational Frequencies for Key Functional Groups Note: These are approximate frequency ranges based on general spectroscopic data and computational studies of related molecules.
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| C=O (Pyridinone) | Stretching | 1650 - 1690 |
| C-Br | Stretching | 550 - 650 |
| C-N (Ring) | Stretching | 1250 - 1350 |
| C-H (Methyl) | Asymmetric/Symmetric Stretching | 2900 - 3000 |
| Aromatic C-H | Stretching | 3000 - 3100 |
Quantum Chemical Exploration of Pyridinone Tautomerism and Isomerism
Pyridin-2(1H)-one exists in a tautomeric equilibrium with its aromatic isomer, 2-hydroxypyridine (B17775). wikipedia.org The position of this equilibrium is highly sensitive to the environment, with the pyridone form generally favored in polar solvents, while the hydroxypyridine form can be more stable in the gas phase or non-polar solvents. wikipedia.orgwuxibiology.com
Quantum chemical calculations, including ab initio and DFT methods, have been extensively used to study this tautomerism. wayne.edu These studies calculate the relative energies of the tautomers, taking into account factors like geometry optimization, zero-point vibrational energy, and solvent effects. wuxibiology.comwayne.edu For N-substituted compounds like this compound, the lactam (pyridinone) form is locked, and tautomerization to a hydroxy form is not possible. However, computational studies on the parent 2-pyridone system are foundational to understanding the inherent stability and electronic structure of the pyridinone ring, which is influenced by the interplay between aromaticity and amide resonance. wuxibiology.comnih.gov
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solution-Phase Behavior
While quantum mechanics calculations are excellent for studying static properties, Molecular Dynamics (MD) simulations are employed to investigate the dynamic behavior of molecules over time. biorxiv.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational changes, solvent interactions, and thermodynamic properties. nih.gov
For this compound, MD simulations can explore the conformational landscape, particularly the rotational freedom of the bromomethyl group. These simulations, often performed in a simulated solvent box (e.g., water or an organic solvent), reveal the preferred orientations of the substituent groups and how they are influenced by interactions with the surrounding solvent molecules. nih.gov This provides a more realistic picture of the molecule's behavior in solution compared to gas-phase quantum calculations.
Theoretical Studies on Reaction Mechanisms and Transition State Analysis of Bromomethyl Transformations
The bromomethyl group is a reactive functional handle, susceptible to nucleophilic substitution reactions. Theoretical methods are crucial for elucidating the mechanisms of these transformations. uokerbala.edu.iqresearchgate.net By mapping the potential energy surface of a reaction, computational chemists can identify reactants, products, intermediates, and, most importantly, transition states.
For the reaction of this compound with a nucleophile, DFT calculations can be used to model the transition state structures for possible SN1 or SN2 pathways. The activation energy (the energy difference between the reactants and the transition state) can be calculated to predict the reaction rate. mdpi.com Such studies can also provide insights into the stereochemistry and regioselectivity of reactions, explaining why one product may be favored over another. masterorganicchemistry.comnih.gov These computational investigations are vital for understanding the reactivity of the bromomethyl group and for designing new synthetic routes involving this compound.
Solvation Effects on Molecular Structure and Reactivity: A Computational Perspective
Computational chemistry offers powerful tools to investigate the influence of the solvent environment on molecular properties. For substituted pyridinones, the surrounding solvent molecules can significantly alter their geometry, electronic distribution, and, consequently, their chemical reactivity. The effects of solvation are typically studied using implicit solvent models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), which simulate the bulk solvent as a continuous dielectric medium.
Influence on Molecular Structure:
The structure of a molecule in solution can differ subtly but importantly from its gas-phase geometry. Solvents can influence bond lengths, bond angles, and dihedral angles. For a molecule like this compound, which possesses a degree of polarity, an increase in solvent polarity is expected to have several structural consequences.
For instance, theoretical studies on similar heterocyclic compounds have shown that polar solvents can lead to an increase in the polarity of specific bonds. This is due to the stabilization of charge separation by the surrounding dielectric medium. In the case of this compound, the C-Br and C=O bonds are of particular interest. A polar solvent would likely lead to a slight elongation of the C-Br bond as the partial positive charge on the carbon and the partial negative charge on the bromine are stabilized. Similarly, the C=O bond might also experience a slight elongation, reflecting an increased contribution from its polarized resonance structure.
While specific data for this compound is not available, we can hypothesize the expected trends in key geometric parameters when moving from a non-polar solvent like cyclohexane (B81311) to a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) and a polar protic solvent like water.
Hypothetical Changes in Geometric Parameters of this compound with Solvent Polarity:
| Geometric Parameter | Gas Phase (Calculated) | Cyclohexane (ε ≈ 2.0) | DMSO (ε ≈ 46.7) | Water (ε ≈ 78.4) |
| Bond Lengths (Å) | ||||
| C=O | Hypothetical Value | Slight Increase | Moderate Increase | Significant Increase |
| C-Br | Hypothetical Value | Slight Increase | Moderate Increase | Significant Increase |
| C-N (ring) | Hypothetical Value | Minor Change | Minor Change | Minor Change |
| Dipole Moment (Debye) | Hypothetical Value | Slight Increase | Moderate Increase | Significant Increase |
This table is illustrative and based on general principles of solvation effects on similar molecules. Actual values would require specific quantum chemical calculations.
Influence on Reactivity:
Solvation can profoundly impact the reactivity of a molecule by altering the energies of the ground state, transition states, and products of a reaction. For this compound, a key aspect of its reactivity is likely to involve the bromomethyl group, which can participate in nucleophilic substitution reactions.
Computational studies on related alkyl halides have demonstrated that the energy barrier for nucleophilic substitution is highly dependent on the solvent. Polar solvents, particularly protic ones, can stabilize the developing negative charge on the leaving group (bromide ion in this case) and the partial charges in the transition state. This stabilization lowers the activation energy of the reaction, thereby increasing the reaction rate.
Conversely, in non-polar solvents, the transition state, which is more polar than the reactants, is less stabilized, leading to a higher activation energy and a slower reaction rate.
Hypothetical Solvation Effects on a Nucleophilic Substitution Reaction:
| Solvent | Dielectric Constant (ε) | Relative Activation Energy (ΔG‡) |
| Gas Phase | 1.0 | High |
| Cyclohexane | 2.0 | Moderately High |
| Acetonitrile | 37.5 | Moderate |
| Water | 78.4 | Low |
This table illustrates the expected qualitative trend for the activation energy of a typical SN2 reaction involving the bromomethyl group.
Furthermore, the tautomeric equilibrium of the pyridinone ring, although less likely to be a major factor for the N-methylated compound, can be influenced by the solvent. For pyridinones capable of tautomerization, polar solvents have been shown to favor the more polar lactam form over the lactim form.
Synthetic Utility and Advanced Applications of 5 Bromomethyl 1 Methylpyridin 2 1h One As a Versatile Building Block
Strategic Intermediate in the Synthesis of Complex Heterocyclic Systems
The functional arrangement of 5-(bromomethyl)-1-methylpyridin-2(1H)-one makes it an exceptionally useful intermediate for the construction of more complex heterocyclic architectures. The presence of the highly reactive bromomethyl group serves as a key handle for introducing the pyridinone moiety into larger molecular frameworks through alkylation of various nucleophiles. openmedicinalchemistryjournal.com
Research in heterocyclic chemistry has demonstrated that regioselective functionalization of halogenated heterocycles is a cornerstone of modern organic synthesis. nih.gov In this context, the bromomethyl group on the pyridinone ring is an excellent electrophile for reactions with nitrogen, sulfur, or oxygen-containing nucleophiles. This reactivity allows for the facile synthesis of fused or linked heterocyclic systems. For example, it can be used to alkylate other heterocyclic rings, such as indoles, pyrazoles, or imidazoles, at a nucleophilic nitrogen atom, leading to the formation of complex, multi-ring structures. scispace.com Such synthetic strategies are pivotal in building molecules with potential biological activity, as heterocyclic derivatives are central to many natural products and pharmaceutical agents. The pyridinone unit itself can be a critical pharmacophore, and its incorporation into larger, more complex systems is a key strategy in medicinal chemistry.
Scaffold for Chemical Library Synthesis and Diversity-Oriented Synthesis (DOS)
Diversity-Oriented Synthesis (DOS) is a powerful strategy aimed at generating collections of structurally diverse small molecules for high-throughput screening and the discovery of new biologically active compounds. nih.govnih.gov This approach contrasts with target-oriented synthesis by focusing on creating molecular diversity rather than a single complex molecule. nih.gov The success of a DOS campaign relies on the use of a central scaffold that can be elaborated through various reaction pathways to yield a library of distinct molecules. mdpi.com
Precursor in the Development of Novel Organic Materials
The unique electronic and structural properties of the pyridinone ring make this compound a valuable precursor in materials science. The pyridinone moiety can be incorporated into polymers or larger organic frameworks to impart specific functions, such as improved thermal stability, chemical resistance, or specific optical properties. chemimpex.com The bromomethyl group provides a convenient anchor point for polymerization or for grafting the molecule onto surfaces or other materials.
For instance, the compound can be used as a monomer in condensation polymerization reactions or as an initiator or chain-transfer agent in controlled radical polymerization techniques. The resulting polymers, containing pyridinone units as pendant groups, could exhibit interesting properties for applications in electronics, coatings, or advanced composites. The ability of the pyridinone ring to coordinate with metal ions also opens up possibilities for creating metal-organic frameworks (MOFs) or coordination polymers with tailored catalytic or sensory properties.
Applications in Metal Coordination Chemistry: Ligand Synthesis and Complexation Studies
The field of coordination chemistry has extensively utilized pyridine (B92270) and its derivatives as ligands due to their ability to form stable complexes with a wide range of metal ions. jscimedcentral.comwikipedia.org The pyridinone scaffold, in particular, is a key component in the design of chelating agents for various applications.
This compound is a pivotal starting material for the synthesis of sophisticated chelating ligands. The reactive bromomethyl group allows for the covalent attachment of the pyridinone unit to various molecular backbones, enabling the creation of multidentate ligands. A common strategy involves the nucleophilic substitution of the bromide by amine groups. For example, reacting the compound with a tripodal amine like tris(2-aminoethyl)amine (B1216632) (tren) would yield a hexadentate ligand, where three pyridinone arms are attached to a central nitrogen atom.
These synthetic routes are highly modular, allowing for the creation of ligands with varying denticity (the number of donor groups) and geometric constraints. This versatility is crucial for tuning the ligand's selectivity and affinity for specific metal ions. rsc.orgmdpi.com The resulting ligands often feature a combination of hard (oxygen from the carbonyl) and borderline (nitrogen from the ring) donor atoms, making them effective chelators for a variety of transition metal ions. nih.gov
Once synthesized, pyridinone-based ligands derived from this compound exhibit rich and varied coordination behavior with transition metal ions. These ligands typically act as bidentate chelators, binding to a metal center through the carbonyl oxygen and the nitrogen atom of the pyridinone ring, forming a stable five-membered chelate ring. rsc.orgresearchgate.net The specific coordination mode can be influenced by factors such as the nature of the metal ion, the solvent, and the presence of other ligands in the coordination sphere. rsc.org
Studies have explored the complexation of these ligands with a variety of biologically and environmentally relevant transition metals, including iron(III), copper(II), nickel(II), and zinc(II). jscimedcentral.comnih.gov The pyridonate form of the ligand, created upon deprotonation, is a potent chelator, and its coordination chemistry is often pH-dependent. The resulting metal complexes can adopt various geometries, such as octahedral or square planar, depending on the coordination number of the metal and the stoichiometry of the ligand-metal interaction. jscimedcentral.comiosrjournals.org The rigid structure of the pyridine ring often imparts conformational stability to the resulting metal complexes. rsc.org
A suite of spectroscopic techniques is employed to characterize the structure and bonding in the metal complexes formed by pyridinone-based ligands.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the pyridinone ligand to a metal ion. A key diagnostic feature is the shift in the vibrational frequency of the carbonyl group (C=O). Upon coordination of the carbonyl oxygen to a Lewis acidic metal center, the C=O bond is weakened, resulting in a shift of its stretching frequency to a lower wavenumber (a redshift). up.ac.za Shifts in the pyridine ring vibrations are also indicative of coordination. up.ac.zajscimedcentral.com
UV-Visible (UV-Vis) Spectroscopy: The formation of a metal complex is often accompanied by the appearance of new absorption bands in the electronic spectrum, particularly in the visible region for transition metal complexes. These bands, arising from d-d transitions or ligand-to-metal charge transfer (LMCT), are responsible for the characteristic colors of the complexes. UV-Vis spectrophotometry can be used to study the stoichiometry and stability of the complexes in solution. nih.govrsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the structure of the ligand in the complex. Upon coordination, the chemical shifts of the protons on the pyridinone ring are altered due to changes in the electronic environment, providing clear evidence of metal-ligand interaction. jscimedcentral.com
The data gathered from these techniques are essential for understanding the fundamental coordination chemistry of these systems and for designing new ligands with tailored properties for specific applications.
Data Tables
Table 1: Spectroscopic Changes Upon Metal Coordination
| Spectroscopic Technique | Observable Change | Implication |
| IR Spectroscopy | Shift of C=O stretch to lower frequency (e.g., 1650 cm⁻¹ → 1620 cm⁻¹) | Coordination of the carbonyl oxygen to the metal center. up.ac.za |
| UV-Vis Spectroscopy | Appearance of new absorption bands in the visible spectrum | Formation of a colored metal complex due to d-d or charge-transfer transitions. nih.gov |
| ¹H NMR Spectroscopy | Shift in the chemical shifts of pyridinone ring protons | Alteration of the electronic environment of the ligand upon metal binding. jscimedcentral.com |
Table 2: Coordination Properties of Pyridinone-Based Ligands
| Property | Description | Examples of Metal Ions |
| Typical Donor Atoms | Carbonyl Oxygen, Ring Nitrogen | Fe(III), Cu(II), Ni(II), Zn(II), Ga(III) jscimedcentral.comnih.gov |
| Common Coordination Mode | Bidentate (κ²-N,O) chelation | Forms a stable 5-membered ring with the metal ion. rsc.org |
| Common Geometries | Octahedral, Square Planar, Tetrahedral | Dependent on the metal ion and ligand stoichiometry. jscimedcentral.comwikipedia.org |
Integration into Multicomponent Reaction Sequences for Complex Molecular Architectures
This compound is a highly reactive and versatile building block, primarily owing to the electrophilic nature of its bromomethyl group. This inherent reactivity allows for its strategic integration into multicomponent reaction (MCR) sequences, or more broadly, one-pot tandem reactions that emulate the efficiency and complexity-generating power of traditional MCRs. While classic named MCRs such as the Ugi or Passerini reactions may not directly involve this alkylating agent as a primary component, its ability to initiate a cascade of bond-forming events by reacting with a suitably functionalized nucleophile opens the door to a variety of multicomponent-like transformations.
The fundamental principle behind its use in such sequences involves an initial SN2 reaction, where a nucleophile displaces the bromide. If this nucleophile contains additional reactive functionalities, subsequent intramolecular or intermolecular reactions can proceed in the same pot, leading to the rapid assembly of complex molecular architectures. This tandem approach, combining alkylation with subsequent cyclization or condensation steps, offers a powerful strategy for generating molecular diversity from a common pyridinone core.
These sequences can be designed to form a variety of fused or polycyclic heterocyclic systems. For instance, a bifunctional nucleophile, such as an amino-substituted thiol or a hydroxy-substituted amine, can first be alkylated at the more nucleophilic site (e.g., sulfur or nitrogen), followed by an intramolecular cyclization involving the second nucleophilic group and a suitable electrophilic site, which could be inherent in the molecule or introduced via another component.
The table below illustrates hypothetical, yet chemically plausible, multicomponent-like reaction sequences utilizing this compound to generate complex molecular structures. These examples are based on established principles of tandem and domino reactions in heterocyclic synthesis.
| Reactant 1 | Reactant 2 | Reactant 3/Catalyst | Resulting Molecular Architecture | Reaction Type |
| This compound | 2-Aminothiophenol | Base (e.g., K₂CO₃) | Pyrido[3,4-b] mdpi.comnih.govbenzothiazine derivative | Tandem Alkylation-Intramolecular Cyclization |
| This compound | Malononitrile | Base (e.g., NaH) | Dihydropyrido[3,4-c]pyridine derivative | Tandem Alkylation-Thorpe-Ziegler Cyclization |
| This compound | Ethyl acetoacetate | Base (e.g., NaOEt) | Furo[3,4-c]pyridin-4(5H)-one derivative | Tandem Alkylation-Intramolecular Knoevenagel Condensation |
| This compound | Anthranilic acid | Base (e.g., Et₃N) | Pyrido[3,4-b] mdpi.comnih.govbenzodiazepin-6(5H)-one derivative | Tandem Alkylation-Amidation-Cyclization |
These examples underscore the potential of this compound to serve as a linchpin in the construction of intricate molecular frameworks through sequential, one-pot transformations that embody the efficiency of multicomponent chemistry.
Utility in the Construction of Structurally Related Scaffolds for Chemical Research
The pyridin-2(1H)-one moiety is a recognized "privileged structure" in medicinal chemistry, appearing in a wide array of biologically active compounds. The functionalized nature of this compound makes it an exceptionally useful starting material for the synthesis of more elaborate, structurally related scaffolds. Its utility extends beyond simple derivatization, enabling the construction of fused heterocyclic systems and biheterocyclic frameworks of significant interest in drug discovery and chemical biology.
The primary mode of reactivity, the alkylation of nucleophiles with the bromomethyl group, serves as a key step to introduce the pyridinone core onto other molecular fragments. Subsequent chemical transformations can then be employed to elaborate the structure, often involving cyclization reactions to build new rings. This building block approach allows for the systematic exploration of chemical space around the pyridinone scaffold.
For example, the synthesis of fused ring systems such as quinolinones and naphthyridinones can be envisioned starting from this compound. mdpi.comnih.gov These scaffolds are prevalent in compounds with a broad spectrum of biological activities, including anticancer and antiviral properties. nih.gov The construction of these fused systems often involves the introduction of a side chain that can undergo a subsequent cyclization reaction.
The table below outlines the synthesis of several structurally related scaffolds using this compound as the starting material, highlighting its versatility as a foundational element in heterocyclic chemistry.
| Target Scaffold | Synthetic Strategy | Potential Research Applications |
| Pyrido[3,4-d]pyridazin-5(6H)-one | Alkylation of a hydrazine (B178648) derivative followed by intramolecular cyclization and condensation. | Kinase inhibitors, Antiviral agents |
| Thieno[3,2-c]pyridin-4(5H)-one | Alkylation of a mercaptoacetate (B1236969) ester followed by intramolecular Dieckmann condensation or a similar cyclization. | Anti-inflammatory agents, CNS modulators |
| 1,6-Naphthyridin-2(1H)-one derivatives | Alkylation of a β-ketoester or a malonate derivative, followed by functional group manipulation and subsequent Friedländer-type annulation. mdpi.com | Anticancer agents, DNA intercalators |
| Pyrrolo[3,4-c]pyridin-7(6H)-one | Alkylation of an amino acid ester, followed by intramolecular amidation and cyclization. | Serine protease inhibitors, Antiviral agents |
| Quinolin-2(1H)-one derivatives | Wittig reaction to form a styryl intermediate, followed by intramolecular cyclization (e.g., via a Heck reaction or radical cyclization). nih.gov | Antiviral (e.g., HBV inhibitors), Anticancer agents |
The strategic application of this compound thus provides a reliable and adaptable entry point for the synthesis of a diverse range of heterocyclic scaffolds, facilitating the development of new chemical entities for various research endeavors.
Future Research Directions and Concluding Perspectives
Summary of the Current Academic Research Landscape of 5-(Bromomethyl)-1-methylpyridin-2(1H)-one
The current academic research landscape for this compound is relatively sparse, with the compound being primarily available through chemical suppliers. The broader family of pyridinones, however, is a significant area of study in medicinal chemistry due to their diverse biological activities. frontiersin.orgnih.gov Pyridinone derivatives have been investigated for their potential as antitumor, antimicrobial, and anti-inflammatory agents. nih.gov The pyridinone scaffold is considered a "privileged" structure in drug discovery, capable of interacting with various biological targets. frontiersin.orgnih.gov Research on related compounds, such as 5-bromo-1-methylpyridin-2(1H)-one, indicates its utility as an intermediate in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com The primary academic focus has been on the synthesis and functionalization of the pyridinone core to explore its therapeutic potential. nih.govnih.gov
Identification of Unexplored Reactivity and Novel Synthetic Transformations
The reactivity of this compound is largely dictated by the presence of the bromomethyl group, a versatile functional handle for a variety of chemical transformations. The benzylic-like position of the bromine atom makes it an excellent leaving group for nucleophilic substitution reactions. This opens up avenues for the introduction of a wide array of functional groups.
Potential Unexplored Reactions:
Nucleophilic Substitution: While reactions with simple nucleophiles can be assumed, a systematic exploration with a diverse range of nucleophiles (e.g., complex amines, thiols, azides, and carbon nucleophiles) could lead to novel derivatives with interesting biological or material properties.
Palladium-Catalyzed Cross-Coupling Reactions: The bromomethyl group could potentially participate in certain types of cross-coupling reactions, although this is less common than with aryl halides. Investigation into Suzuki, Sonogashira, or Heck-type couplings under specific conditions could yield novel carbon-carbon and carbon-heteroatom bond formations.
Radical Reactions: The carbon-bromine bond could be a precursor for radical generation. Photoredox catalysis or traditional radical initiation methods could be employed to engage the bromomethyl group in radical additions to alkenes or alkynes, or in radical-radical coupling reactions.
Formation of Organometallic Reagents: Conversion of the bromomethyl group to an organometallic species, such as an organozinc or organomagnesium reagent, would provide a nucleophilic carbon center for additions to carbonyls and other electrophiles.
A summary of potential synthetic transformations is presented in the table below.
| Reaction Type | Potential Reagents | Potential Products |
| Nucleophilic Substitution | Amines, Alcohols, Thiols, Azides, Cyanide | Ethers, Thioethers, Amines, Alkyl Azides, Nitriles |
| Williamson Ether Synthesis | Alkoxides, Phenoxides | Ethers |
| Gabriel Synthesis | Phthalimide | Primary Amines |
| Grignard Reagent Formation | Magnesium | Organomagnesium Halides |
Opportunities for Advanced Methodological Developments in Pyridinone Chemistry
The study of this compound can serve as a platform for advancing synthetic methodologies within pyridinone chemistry.
Areas for Methodological Development:
C-H Functionalization: A significant trend in modern organic synthesis is the direct functionalization of C-H bonds. Developing methods for the selective C-H activation of the pyridinone ring in the presence of the reactive bromomethyl group would be a valuable contribution. This could involve transition metal catalysis or photoredox catalysis to introduce new substituents at various positions on the ring. rsc.org
Photocatalysis: Visible-light photocatalysis offers mild conditions for a variety of transformations. Investigating photocatalytic reactions involving the bromomethyl group or the pyridinone core could lead to novel and more sustainable synthetic routes. nih.gov
Flow Chemistry: The use of continuous flow reactors could offer better control over reaction parameters, particularly for highly exothermic or fast reactions involving the reactive bromomethyl group. This could lead to improved yields, safety, and scalability of synthetic processes.
Biocatalysis: Employing enzymes to perform selective transformations on the pyridinone scaffold could provide access to chiral derivatives and enantiomerically pure compounds, which are often crucial for biological activity.
Interdisciplinary Research Synergies and Innovation Potential
The versatile nature of the pyridinone scaffold suggests significant potential for interdisciplinary collaboration and innovation.
Potential Interdisciplinary Applications:
Medicinal Chemistry and Chemical Biology: The synthesis of a library of derivatives from this compound could lead to the discovery of new therapeutic agents. nih.gov These compounds could be screened for a wide range of biological activities. The bromomethyl group also allows for the attachment of fluorescent tags or biotin (B1667282) labels, creating chemical probes to study biological processes.
Materials Science: Pyridinone-containing polymers and materials could be developed by leveraging the reactive bromomethyl handle for polymerization or grafting onto surfaces. These materials might exhibit interesting optical, electronic, or self-healing properties.
Agrochemical Science: Similar to its application in pharmaceuticals, the pyridinone core is a key component in some agrochemicals. chemimpex.com New derivatives could be synthesized and tested for their efficacy as herbicides, pesticides, or plant growth regulators.
Computational Chemistry: Theoretical studies can play a crucial role in predicting the reactivity of this compound and guiding the design of new synthetic targets and methodologies. mdpi.com Collaboration with computational chemists could accelerate the discovery of novel compounds with desired properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
